

The Biological Target of S19-1035: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: S19-1035

Cat. No.: B11927675

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological target of the compound **S19-1035**, its mechanism of action, and its potential therapeutic applications. The information is compiled from primary research and presented in a structured format for clarity and ease of comparison.

Executive Summary

S19-1035 is a highly potent and specific inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). Its inhibitory activity against AKR1C3 has been demonstrated to play a crucial role in overcoming drug resistance in cancer cells, particularly to chemotherapeutic agents like doxorubicin. This guide will delve into the quantitative data supporting this, the experimental methodologies used for its characterization, and the underlying signaling pathways.

Biological Target: Aldo-Keto Reductase 1C3 (AKR1C3)

The primary biological target of **S19-1035** is the enzyme Aldo-Keto Reductase 1C3 (AKR1C3). [1][2][3][4][5] AKR1C3 is a member of the aldo-keto reductase superfamily and is involved in the metabolism of steroids and prostaglandins.[6] In various cancers, including breast and prostate cancer, overexpression of AKR1C3 is associated with tumor progression and

resistance to chemotherapy.[3][6] AKR1C3 contributes to drug resistance by metabolizing and inactivating certain chemotherapeutic drugs, such as the anthracycline doxorubicin.[3][6]

Quantitative Data: Inhibitory Potency and Selectivity

S19-1035 exhibits nanomolar potency against AKR1C3 and high selectivity over other AKR1C isoforms. This specificity is critical for minimizing off-target effects and enhancing the therapeutic window.

Compound	Target	IC50 (nM)	Selectivity	Reference
S19-1035	AKR1C3	3.04	>3289-fold over other isoforms	[2][3]

Table 1: Inhibitory Activity of **S19-1035** against AKR1C3. The half-maximal inhibitory concentration (IC50) value indicates the concentration of **S19-1035** required to inhibit 50% of AKR1C3 enzymatic activity.

Signaling Pathway of AKR1C3-Mediated Doxorubicin Resistance

Overexpression of AKR1C3 in cancer cells leads to increased metabolism of doxorubicin, reducing its cytotoxic efficacy. A key signaling pathway implicated in this resistance mechanism involves the tumor suppressor PTEN and the serine/threonine kinase Akt. AKR1C3 overexpression has been shown to lead to a decrease in PTEN levels, resulting in the activation of the pro-survival PI3K/Akt signaling pathway. By inhibiting AKR1C3, **S19-1035** can restore sensitivity to doxorubicin.

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